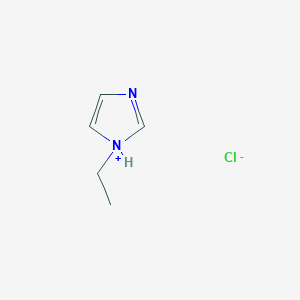

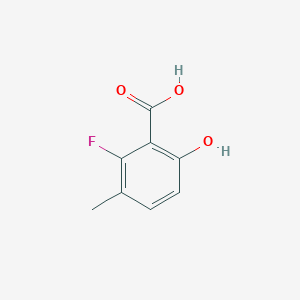

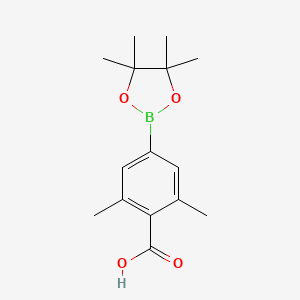

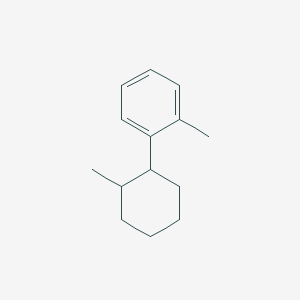

![molecular formula C19H27NOSi B6326070 N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 1170701-52-6](/img/structure/B6326070.png)

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine

Overview

Description

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound with the molecular formula C13H23NOSi. It is a clear, colorless to light yellow liquid that is soluble in chloroform and ethyl acetate. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives, which are important in medicinal chemistry .

Mechanism of Action

Target of Action

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine, also known as N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine , is an organic compound that is primarily used as a reagent and intermediate in organic synthesis reactions

Mode of Action

This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This interaction results in the formation of N-benzyl substituted pyrrolidines .

Biochemical Pathways

The compound is involved in the synthesis of pyrrolidine derivatives . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are found in many natural products and pharmaceuticals. The formation of N-benzyl substituted pyrrolidines through [3+2] cycloaddition represents a key step in the synthesis of these compounds .

Result of Action

The primary result of the action of this compound is the formation of N-benzyl substituted pyrrolidines . These compounds are important in the synthesis of various organic compounds, including pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and light . Therefore, it should be stored in a dark, dry place . It is soluble in organic solvents such as chloroform and ethyl acetate , suggesting that its action may be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is known to form azomethine ylides . These ylides readily undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields This suggests that the compound may interact with enzymes and proteins involved in these biochemical reactions

Molecular Mechanism

It is known to react in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. More detailed studies are needed to fully understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be synthesized through several methods. One common method involves the treatment of benzylamine with chloromethyltrimethylsilane, followed by formaldehyde and methanol . Another approach is the alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the methoxymethyl and trimethylsilylmethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include various substituted amines and pyrrolidine derivatives, which are valuable in pharmaceutical research .

Scientific Research Applications

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 94%

Uniqueness

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is unique due to its ability to form azomethine ylides, which are crucial intermediates in the synthesis of chiral pyrrolidines. This property makes it particularly valuable in the large-scale synthesis of chiral compounds used in pharmaceuticals .

Properties

IUPAC Name |

N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLLYNEEPQXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.